REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[O:8][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1.[CH3:13][C:14](N(C)C)=[O:15].C(N([CH2:24][CH3:25])CC)C>>[C:2]([C:12]1[CH:11]=[C:13]2[C:5](=[CH:24][CH:25]=1)[C:6](=[O:7])[O:8][C:14]2=[O:15])#[C:3][C:2]1[CH:3]=[C:4]2[C:5](=[CH:11][CH:12]=1)[C:6](=[O:7])[O:8][C:9]2=[O:10]
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Name
|
|
Quantity
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21.8 g
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Type
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reactant
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Smiles
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BrC=1C=C2C(C(=O)OC2=O)=CC1
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Name
|
|
Quantity
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66 mL
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Type
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reactant
|
Smiles
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CC(=O)N(C)C
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Name
|
|
Quantity
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16 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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purged with nitrogen
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Type
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ADDITION
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Details
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Thereafter, triphenylphosphine (113 mg), bis(triphenylphosphine)palladium(II) dichloride (101 mg) and copper iodide (55 mg) were added
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Type
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CUSTOM
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Details
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Once the 4-bromophthalic anhydride had been consumed
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Type
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ADDITION
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Details
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was added
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Type
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TEMPERATURE
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Details
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the resulting mixture was cooled to 40° C
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Type
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FILTRATION
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Details
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Mixture was filtered
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Type
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CUSTOM
|
Details
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resulting solid
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Type
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WASH
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Details
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washed twice with 10 ml acetic acid
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Type
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CUSTOM
|
Details
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The resulting product was dried at <100 mbar at 110° C.
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Name
|
|
Type
|
product
|
Smiles
|
C(#CC=1C=C2C(OC(C2=CC1)=O)=O)C=1C=C2C(OC(C2=CC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |